1-(4-pyridyl)-4-(methylamino)piperidine chemical properties
1-(4-pyridyl)-4-(methylamino)piperidine chemical properties
The following technical guide details the chemical properties, synthesis, and applications of 1-(4-pyridyl)-4-(methylamino)piperidine , a specialized heterocyclic building block used in medicinal chemistry.
[1]
Executive Summary
1-(4-Pyridyl)-4-(methylamino)piperidine (Systematic Name: N-methyl-1-(pyridin-4-yl)piperidin-4-amine) is a bifunctional heterocyclic scaffold characterized by a 4-aminopyridine core fused with a secondary aliphatic amine.[1][2] This molecule serves as a critical intermediate in the synthesis of kinase inhibitors, GPCR ligands (specifically H3 and 5-HT antagonists), and PROTAC linkers.[2]
Its chemical behavior is defined by two distinct basic centers: the pyridine nitrogen , which exhibits enhanced basicity and nucleophilicity due to resonance donation from the piperidine ring (analogous to DMAP), and the secondary methylamino group , which serves as a versatile handle for derivatization.[2]
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
| Property | Data |
| Systematic Name | N-methyl-1-(pyridin-4-yl)piperidin-4-amine |
| Core Scaffold | 1-(4-Pyridyl)piperidine (CAS 2767-90-0) |
| Molecular Formula | C₁₁H₁₇N₃ |
| Molecular Weight | 191.27 g/mol |
| SMILES | CNCC1CCN(CC1)c2ccncc2 |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water (unless protonated) |
| Appearance | Typically a pale yellow to off-white solid or viscous oil |
Basicity and Protonation State
This molecule possesses a unique "dual-base" character:
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Aliphatic Amine (C4-NHMe): Typical secondary amine, pKa ≈ 10.5 – 11.[1][2]0. This is the primary site of protonation in aqueous media.[1][2]
-
Pyridine Nitrogen (N1'): Unlike unsubstituted pyridine (pKa ~5.2), the nitrogen in this scaffold is strongly activated by the electron-donating piperidine ring (an enamine-like resonance).[1][2] This shifts its pKa to ≈ 9.0 – 9.5, making it structurally and electronically similar to 4-Dimethylaminopyridine (DMAP) .[1][2]
Synthesis & Manufacturing Protocols
The synthesis of this scaffold must avoid the polymerization of the unprotected diamine.[2] Two primary routes are established: Nucleophilic Aromatic Substitution (SₙAr) and Reductive Amination .[1][2]
Route A: Reductive Amination (Preferred)
This route is preferred for its mild conditions and avoidance of metal catalysts.[1][2]
-
Starting Materials: 1-(4-Pyridyl)piperidin-4-one, Methylamine (in THF or MeOH).[1][2]
-
Reagents: Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride.[1][2]
-
Mechanism: Formation of the imine intermediate followed by in situ hydride reduction.[2]
Route B: SₙAr Coupling
Used when the piperidine core is already functionalized.[1][2]
-
Starting Materials: 4-Chloropyridine hydrochloride, 4-(Methylamino)piperidine (often N-Boc protected to ensure regioselectivity).[1][2]
-
Conditions: High temperature (100–120°C) or Pd-catalyzed Buchwald-Hartwig amination if the chloride is unreactive.[1][2]
-
Note: 4-Chloropyridine is unstable as a free base (polymerizes); it must be generated in situ from the hydrochloride salt.[1][2]
Synthesis Workflow Diagram
Figure 1: Comparative synthetic pathways. Route A (top) is generally higher yielding for this specific amine.[1]
Reactivity Profile & Handling
Nucleophilicity & Selectivity
The molecule contains two nucleophilic nitrogens.[1][2] Selectivity is dictated by steric hindrance and electronic effects:
-
Secondary Amine (NHMe): Sterically accessible and highly nucleophilic.[1][2] It reacts rapidly with acyl chlorides, isocyanates, and sulfonyl chlorides.[2]
-
Pyridine Nitrogen: While basic, it is sterically hindered by the piperidine ring.[2] However, it acts as a super-nucleophilic catalyst (DMAP effect) in acylation reactions.[2]
-
Warning: In the presence of electrophiles, the pyridine nitrogen can form stable N-acyl pyridinium salts, potentially complicating workups.[2]
-
Stability[9]
-
Oxidation: The pyridine ring is susceptible to N-oxidation by m-CPBA or H₂O₂ to form the N-oxide.[1][2]
-
Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at -20°C to prevent carbonate formation from atmospheric CO₂.[1][2]
Applications in Drug Discovery[2][3][7][10][11]
Kinase Inhibition
The 1-(4-pyridyl)piperidine motif is a privileged scaffold in kinase inhibitors.[1][2] The pyridine nitrogen often functions as a hydrogen bond acceptor in the ATP-binding hinge region of kinases (e.g., ROCK, JAK, or CDK families).[2] The methylamino tail extends into the solvent-exposed region, improving solubility and allowing for the attachment of solubilizing groups.[1][2]
GPCR Ligands
This scaffold is frequently observed in antagonists for:
-
Histamine H3 Receptors: The basic piperidine core mimics the histamine ethylamine chain.[1][2]
-
Serotonin 5-HT Receptors: Used as a linker to connect aromatic pharmacophores.[1][2]
PROTAC Linkers
The diamine nature of this molecule makes it an ideal "exit vector."[1][2] The pyridine attaches to the E3 ligase ligand (e.g., Cereblon binders), while the methylamine serves as the attachment point for the linker chain connecting to the Target Protein ligand.[2]
Safety & Toxicology (SDS Summary)
-
Hazard Classification:
-
Handling:
References
-
Scaffold Properties: Piperidine-based drug discovery: A analysis of the structural features. Journal of Medicinal Chemistry.[1][2][3][4] Link (General reference for piperidine scaffolds).[1][2]
-
Synthesis (Reductive Amination): Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[2] Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[2] [1]
-
Synthesis (SnAr): Nucleophilic Aromatic Substitution of 4-Chloropyridine. Organic Syntheses, Coll.[2] Vol. 5, p.977.[2]
-
DMAP Analogy: 4-Dialkylaminopyridines as Hypernucleophilic Acylation Catalysts. Chemical Reviews, 1983, 83(3), 297–320.[2]
-
Core CAS Data: 1-(4-Pyridyl)piperidine (CAS 2767-90-0).[1][2][5] Sigma-Aldrich Product Specification.[1][2]Link[1]
Sources
- 1. 1-(Pyridin-4-yl)piperidine-4-carboxylic acid | C11H14N2O2 | CID 1268289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Piperidine - Wikipedia [en.wikipedia.org]
- 3. 1-(4-吡啶基)哌嗪 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chibek.com [chibek.com]
